
Iodure de N,N,N-triméthyl-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzèneaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide is a useful research compound. Its molecular formula is C15H25BINO2 and its molecular weight is 389.084. The purity is usually 95%.
BenchChem offers high-quality N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception et administration des médicaments
Ce composé est considéré pour la conception de nouveaux médicaments et dispositifs d'administration de médicaments. Ses propriétés de porteur de bore le rendent approprié pour la capture neutronique thérapeutique, un traitement ciblé du cancer . Cependant, sa stabilité dans l'eau est marginale, et il subit une hydrolyse au pH physiologique, ce qui doit être pris en compte dans les applications pharmacologiques .
Synthèse organique
En synthèse organique, le composé est utilisé pour les réactions de borylation. Il peut faciliter la borylation à la liaison C-H benzylique des alkylbenzènes, formant du pinacol benzyl boronate en présence d'un catalyseur au palladium .
Couplage de Suzuki-Miyaura
Le composé est un réactif dans le couplage de Suzuki-Miyaura, une méthode largement utilisée pour former des liaisons carbone-carbone. Il est particulièrement utile dans la synthèse de composés organiques complexes, y compris les produits pharmaceutiques et les polymères .
Réactions d'hydroboration
Il sert de réactif pour l'hydroboration, qui implique l'addition de bore à travers les doubles ou triples liaisons des alcènes et des alcynes, respectivement. Cette réaction est essentielle dans la synthèse de diverses molécules organiques .
Capteurs chimiques
En raison de sa partie acide boronique, le composé peut être utilisé dans le développement de capteurs chimiques. Ces capteurs peuvent détecter des biomolécules ou des analytes avec une grande spécificité, ce qui est crucial dans le diagnostic et la surveillance environnementale .
Science des matériaux
En science des matériaux, le groupe ester boronique du composé est exploré pour créer de nouveaux matériaux. Il peut être utilisé pour modifier les surfaces ou créer des polymères aux propriétés uniques, telles que la réactivité aux stimuli .
Catalyse
Le composé peut agir comme un ligand pour les catalyseurs aux métaux de transition, améliorant leur réactivité et leur sélectivité dans diverses réactions chimiques. Cette application est importante dans les procédés industriels et la chimie verte .
Bioconjugaison
Enfin, il est utilisé dans les techniques de bioconjugaison, où il peut lier des biomolécules à d'autres entités, telles que des médicaments ou des marqueurs fluorescents. Ceci est particulièrement utile dans l'administration ciblée de médicaments et l'imagerie .
Mécanisme D'action
Target of Action
The primary target of N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide, also known as 2-(N,N,N-Trimethylammonium)phenylboronic acid, pinacol ester, iodide salt, is the carbon-carbon (C-C) bond formation in organic compounds. This compound is a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions .
Mode of Action
This compound is often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The compound interacts with its targets by donating its boron atom to form a new bond with the carbon atom of another molecule. This process is known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. In this pathway, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 27-31 °c . It’s also soluble in methanol , which suggests that it could be absorbed and distributed in the body when administered in a suitable solvent.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond in the target molecule. This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound should be kept away from light and air . The reaction conditions, such as temperature and the presence of a catalyst, can also significantly affect the compound’s action and the overall outcome of the reaction .
Propriétés
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BNO2.HI/c1-14(2)15(3,4)19-16(18-14)12-10-8-9-11-13(12)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOMMQPOFKDACP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[N+](C)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675214 |
Source


|
| Record name | N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-40-2 |
Source


|
| Record name | N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
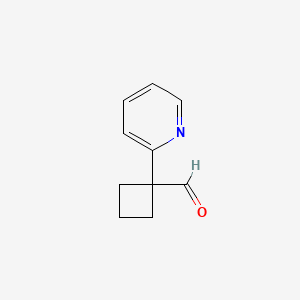
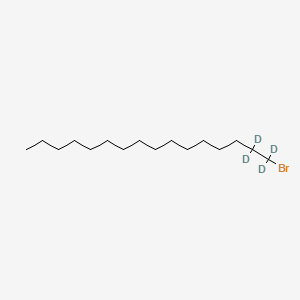
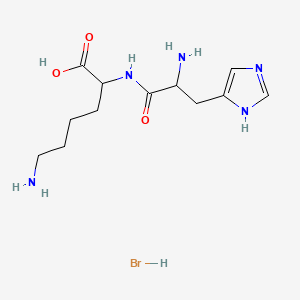
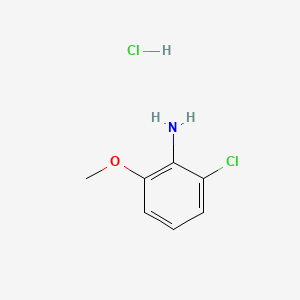
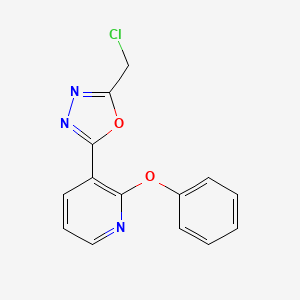
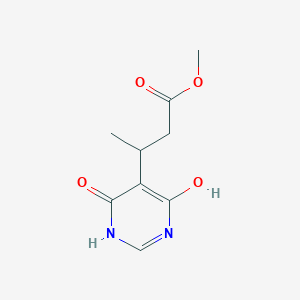
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
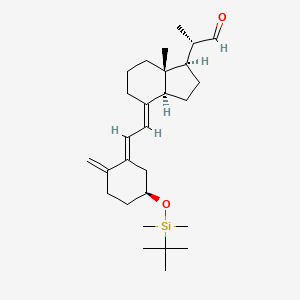
![5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597068.png)
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)
![2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a](/img/new.no-structure.jpg)
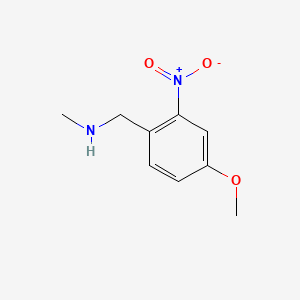
![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)
